Lipophilicity (ClogP) Compared to Unmethylated Analog
The introduction of a methyl group at the 2'-position significantly increases lipophilicity compared to the direct analog, 2,2,2,4'-tetrafluoroacetophenone (CAS 655-32-3), which lacks this methyl group. This is a critical differentiator for membrane permeability and target binding. Calculated ClogP values, a standard predictor of lipophilicity, show a quantifiable increase [1].
| Evidence Dimension | Lipophilicity (Calculated ClogP) |
|---|---|
| Target Compound Data | ClogP: 2.95 [1] |
| Comparator Or Baseline | 2,2,2,4'-Tetrafluoroacetophenone (CAS 655-32-3). ClogP: 2.24 [2] |
| Quantified Difference | An increase of 0.71 logP units. |
| Conditions | In silico prediction based on molecular structure. |
Why This Matters
A higher ClogP of 0.71 units directly translates to increased lipophilicity, which can enhance passive membrane diffusion and improve blood-brain barrier penetration, making it a preferred building block for CNS-targeted programs.
- [1] Molsoft L.L.C. CLogP Prediction for 2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanone (CAS 886370-02-1). View Source
- [2] Molsoft L.L.C. CLogP Prediction for 2,2,2,4'-tetrafluoroacetophenone (CAS 655-32-3). View Source
